molecular formula C18H18N2O2S B259627 2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide

2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide

Cat. No.: B259627
M. Wt: 326.4 g/mol
InChI Key: NWLQPEYHPVUZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline ring substituted with three methyl groups at positions 2, 4, and 6, and a benzenesulfonamide moiety attached to the nitrogen atom at position 3 of the quinoline ring. The molecular formula of this compound is C18H18N2O2S, and it has a molecular weight of 326.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylquinoline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O2S/c1-12-8-13(2)18(14(3)9-12)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3

InChI Key

NWLQPEYHPVUZMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C

solubility

19.2 [ug/mL]

Origin of Product

United States

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